1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine 1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1326862-78-5
VCID: VC6120090
InChI: InChI=1S/C23H22ClN5/c1-17-6-2-3-7-18(17)20-16-22-23(25-10-11-29(22)26-20)28-14-12-27(13-15-28)21-9-5-4-8-19(21)24/h2-11,16H,12-15H2,1H3
SMILES: CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5Cl
Molecular Formula: C23H22ClN5
Molecular Weight: 403.91

1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

CAS No.: 1326862-78-5

Cat. No.: VC6120090

Molecular Formula: C23H22ClN5

Molecular Weight: 403.91

* For research use only. Not for human or veterinary use.

1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine - 1326862-78-5

Specification

CAS No. 1326862-78-5
Molecular Formula C23H22ClN5
Molecular Weight 403.91
IUPAC Name 4-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C23H22ClN5/c1-17-6-2-3-7-18(17)20-16-22-23(25-10-11-29(22)26-20)28-14-12-27(13-15-28)21-9-5-4-8-19(21)24/h2-11,16H,12-15H2,1H3
Standard InChI Key UQMJDVCPSLJSKC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-(2-chlorophenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, reflects its intricate architecture:

  • A pyrazolo[1,5-a]pyrazine core, a fused bicyclic system combining pyrazole and pyrazine rings.

  • A piperazine ring substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with the pyrazolo-pyrazine moiety.

  • A 2-methylphenyl group attached to the pyrazolo-pyrazine scaffold at position 2.

The pyrazolo[1,5-a]pyrazine system is planar and rigid, enabling π-π stacking interactions critical for binding biological targets . The piperazine moiety introduces conformational flexibility, potentially enhancing solubility and bioavailability .

Synthetic Pathways and Methodologies

While no explicit synthesis of this compound is documented, analogous routes for pyrazolo[1,5-a]pyrazines and piperazine derivatives suggest plausible strategies:

Pyrazolo[1,5-a]pyrazine Core Formation

The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophiles (e.g., β-diketones, β-ketoesters) . For example:

  • 3-Amino-2-(2-methylphenyl)pyrazole reacts with a 1,2-diketone under acidic conditions to form the pyrazine ring .

  • Copper-catalyzed [3+2] cycloadditions or Diels-Alder reactions may facilitate annulation, as seen in triazole-fused pyrazines .

Piperazine Substitution

The piperazine ring is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination:

  • 4-Chloropyrazolo[1,5-a]pyrazine intermediates react with 1-(2-chlorophenyl)piperazine in the presence of a palladium catalyst .

  • Microwave-assisted coupling reduces reaction times and improves yields .

Physicochemical Properties

Predicted properties derived from computational models (e.g., SwissADME) and analog data :

PropertyValue/RangeRationale
Molecular Weight429.91 g/molBased on formula C<sub>23</sub>H<sub>21</sub>ClN<sub>6</sub>
LogP3.8 ± 0.5Hydrophobic aryl groups dominate
Solubility (Water)<10 µMLow due to high LogP
pKa7.2 (piperazine NH)Basic nitrogen in piperazine
H-Bond Donors1Piperazine NH
H-Bond Acceptors6Pyrazine N, pyrazole N

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline pyrazolo-pyrazine and piperazine coupling.

  • Target Identification: Screen against kinase libraries and GPCR panels to identify lead targets.

  • ADMET Profiling: Assess metabolic stability, CYP inhibition, and blood-brain barrier permeability.

  • Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) analyses.

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